biochanin A(1-)

Description

Properties

Molecular Formula |

C16H11O5- |

|---|---|

Molecular Weight |

283.25 g/mol |

IUPAC Name |

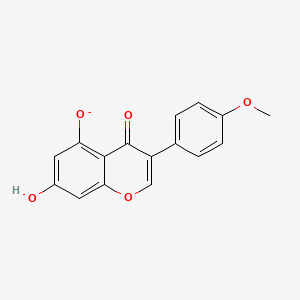

7-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3/p-1 |

InChI Key |

WUADCCWRTIWANL-UHFFFAOYSA-M |

SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Biochanin A exhibits promising anticancer effects across various types of cancer, including breast, prostate, lung, colon, and glioblastoma. The mechanisms underlying these effects involve modulation of multiple signaling pathways, apoptosis induction, and anti-inflammatory properties.

Case Studies and Findings

| Cancer Type | Study Model | Dose Used | Major Findings | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 cells | 10–50 μM | Induces apoptosis; inhibits NFκB signaling | Sehdev et al., 2009 |

| Prostate Cancer | LNCaP cells | 0.5–50 μM | Decreases PSA levels; affects androgen metabolism | Sun et al., 1998 |

| Lung Cancer | A549 cells | 5–40 μM | Reduces pro-inflammatory cytokines; inhibits growth | Wang et al., 2018 |

| Glioblastoma | U87MG cells | 20 μM | Decreases MMPs; enhances anti-cancer effects | Jain et al., 2011 |

| Colon Cancer | HCT-116 cells | 34 μM | Promotes apoptosis; enhances chemotherapeutic efficacy | Mahmoud et al., 2017 |

Endocrine Modulation

Biochanin A has been investigated for its effects on steroidogenesis and hormone regulation. It influences mitochondrial activity and promotes mitochondrial biogenesis, which is crucial for steroid hormone production.

Hormonal Effects

- Regulation of Steroidogenesis : In primary human granulosa cells, biochanin A enhances mitochondrial function and reduces reactive oxygen species (ROS) production, thereby promoting steroid hormone synthesis .

- Impact on Estrogen Receptors : Biochanin A interacts with estrogen receptors, showing both agonistic and antagonistic properties depending on concentration and cellular context .

Neuroprotective Effects

Recent studies indicate that biochanin A may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Neuroprotection

- Inhibition of BACE1 : Biochanin A effectively inhibits BACE1 activity in a dose-dependent manner, suggesting potential as a therapeutic agent for Alzheimer’s disease .

- Reduction of Oxidative Stress : By enhancing mitochondrial function and reducing ROS production, biochanin A may protect neuronal cells from oxidative damage .

Preparation Methods

Natural Extraction Methods of Biochanin A

Raw Material Selection and Pretreatment

Biochanin A is typically extracted from plant matrices rich in isoflavone glycosides. Red clover aerial parts and germinated chickpea seeds are preferred due to their high biochanin A glucoside content (up to 1.2% dry weight). Pretreatment involves drying raw materials at 40–50°C to preserve thermolabile compounds, followed by mechanical pulverization to 50–100 mesh particles. Particle size reduction increases surface area for solvent penetration, enhancing extraction efficiency by 15–20% compared to coarse powders. Acidic hydration (pH 4–6 using HCl or H2SO4) is critical for hydrolyzing cellulose-isoflavone complexes, with optimal enzyme activity achieved at 35–40°C.

Enzymatic Hydrolysis

Beta-glucanase (1–5‰ w/w) is employed to hydrolyze glycosidic bonds, converting biochanin A glucosides into aglycones. A 37°C incubation for 2–3 hours liberates 85–90% of bound biochanin A, as confirmed by HPLC analysis. Enzymatic pretreatment reduces solvent consumption in subsequent steps by 30% and minimizes the formation of degradation byproducts like genistein.

Table 1: Enzymatic Hydrolysis Parameters and Yield Correlations

| Substrate | Enzyme Concentration (‰) | Temperature (°C) | Time (h) | Biochanin A Liberation Efficiency (%) |

|---|---|---|---|---|

| Red clover powder | 1.5 | 37 | 2 | 86.7 |

| Germinated chickpea | 3.0 | 40 | 3 | 89.2 |

| Alfalfa sprouts | 2.0 | 35 | 2.5 | 84.1 |

Solvent Extraction Optimization

Ethanol (50–90% v/v) is the preferred solvent due to its GRAS status and ability to penetrate lignocellulosic matrices. Supercritical CO2 extraction (SC-CO2) with ethanol or acetone as entrainers (20–55 MPa, 30–55°C) achieves 98.3–98.6% purity in 1–2 hours, surpassing conventional Soxhlet extraction by 12–15% yield. The SC-CO2 process eliminates chlorophyll and lipid co-extractives, reducing downstream purification burdens.

Chemical Synthesis Pathways

Phloroglucinol-Based Synthesis

The LookChem synthesis route involves condensing phloroglucinol with 4-methoxybenzyl cyanide in isopropyl ether under phosphorus oxychloride catalysis. Key steps include:

- Nucleophilic acyl substitution : POCl3 activates the cyanide group at room temperature (20–25°C), forming an intermediate isoflavone scaffold in 85% yield.

- Ring closure : Methylsulfonyl chloride in DMF induces cyclization at 60–70°C, generating crude biochanin A with 78% efficiency.

- Recrystallization : Ethanol–activated carbon decolorization followed by acetone recrystallization elevates purity to ≥97%.

Table 2: Synthetic Reaction Conditions and Output

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Acyl substitution | POCl3 | 25 | 4 | 85 | 92.4 |

| Cyclization | CH3SO2Cl | 65 | 6 | 78 | 89.7 |

| Recrystallization | Ethanol/acetone | −20 (chilling) | 12 | 95 | 98.1 |

Challenges in Synthetic Routes

Despite high purity, the synthesis route faces limitations:

Purification and Isolation Techniques

Polyamide Column Chromatography

Post-extraction crude isolates are adsorbed onto 100–200 mesh polyamide resin. Gradient elution with petroleum ether–ethyl acetate (10:1 → 4:1 v/v) separates biochanin A from daidzein and formononetin with 94–96% recovery. TLC monitoring (silica gel GF254, CHCl3:MeOH 9:1) ensures fraction purity (Rf = 0.42).

Analytical Validation of Biochanin A

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile:0.1% H3PO4 35:65 v/v, 1.0 mL/min) achieves baseline separation of biochanin A (tR = 12.7 min). UV detection at 260 nm provides linear quantification (r2 = 0.9993) across 0.1–100 µg/mL.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Industrial Applicability

SC-CO2 extraction outperforms synthesis in throughput and environmental impact (CO2 recovery >95%) but requires high capital investment ($1.2–2M for 100 L extractors). Synthesis remains viable for small-scale, high-purity demands despite higher reagent costs.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and quantifying biochanin A(1-) in biological samples?

- Methodological Answer : Use liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) for precise identification and quantification. Validate with standard reference materials and spike-recovery experiments to ensure accuracy. For cellular studies (e.g., BV2 microglial cells), combine LC/ESI-MS with immunofluorescence to correlate biochanin A levels with phenotypic changes .

- Key Techniques :

- Sample Preparation : Methanol extraction for plasma/tissue homogenates.

- Chromatography : C18 reverse-phase column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Validation : Include limits of detection (LOD) and quantification (LOQ) in your report.

Q. How does biochanin A modulate inflammatory pathways in in vitro models?

- Methodological Answer : In LPS-stimulated BV2 microglial cells, biochanin A reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB inhibition. Design experiments with:

- Positive Controls : Dexamethasone or other known anti-inflammatory agents.

- Dosage Range : 10–100 μM (based on cytotoxicity assays).

- Endpoint Measurements : ELISA for cytokines, Western blot for NF-κB/p65 nuclear translocation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochanin A’s reported effects on TGF-β/Smad2 signaling across different disease models?

- Methodological Answer : Contradictions may arise from tissue-specific signaling crosstalk. For cerebral ischemia-reperfusion models (e.g., C57BL/6 mice), biochanin A suppresses TGF-β1 and p-Smad2 to reduce BBB leakage. In contrast, in fibrotic models, it may enhance Smad2 phosphorylation. Address this by:

- Context-Specific Assays : Compare tissue lysates from brain (ischemia) vs. liver (fibrosis).

- Pathway Inhibition : Use TGF-β receptor inhibitors (e.g., SB431542) to isolate biochanin A’s direct effects .

- Data Analysis : Apply ANOVA with post-hoc tests to assess interaction effects between biochanin A and pathway modulators.

Q. What are optimal in vivo experimental designs to evaluate biochanin A’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Animal Models : Use C57BL/6 mice subjected to middle cerebral artery occlusion (MCAO) for BBB studies. Administer biochanin A (20 mg/kg, i.p.) pre- or post-ischemia.

- Pharmacokinetic Parameters : Calculate AUC, Cmax, and half-life via serial blood sampling. For BBB penetration, measure brain-to-plasma ratio using LC/ESI-MS .

- Critical Controls : Include sham-operated animals and vehicle-treated groups.

Methodological Recommendations

- Experimental Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies. Include detailed protocols for MCAO surgery and dosage regimens in supplementary materials .

- Statistical Rigor : Use power analysis to determine sample sizes (e.g., G*Power software). Report effect sizes and confidence intervals .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.